![molecular formula C10H11N3O2S B5875593 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 5544-70-7](/img/structure/B5875593.png)
5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves a multi-step reaction process starting from 3,4-dimethoxybenzoylthiosemicarbazide. The key steps include treatment with sodium hydroxide or acetyl chloride followed by alkylation with alkyl iodides to produce various derivatives exhibiting anti-inflammatory activity (Labanauskas et al., 2001).
Molecular Structure Analysis
X-ray crystallography studies have been conducted to analyze the molecular structure of closely related triazole compounds, revealing the presence of supramolecular dimers formed via thioamide-N–H⋯S(thione) hydrogen bonds. These interactions contribute significantly to the stabilization of the crystal structure, demonstrating the compound's complex molecular geometry and the critical role of hydrogen bonding in its structural integrity (Yeo et al., 2019).
Chemical Reactions and Properties
5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including acylation and alkylation, leading to the formation of derivatives with potential anti-inflammatory and antimicrobial properties. The chemical reactivity of this compound is influenced by its molecular structure, especially the thiol group, which participates in nucleophilic substitution reactions (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives, such as melting points and solubility, are crucial for their potential applications. These properties are determined using standard analytical techniques, including chromatography and spectroscopy, to ensure purity and characterize the compound's physical state (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, such as its reactivity in different chemical environments and its behavior in the presence of various reagents, have been extensively studied. These investigations provide insights into the compound's potential utility in organic synthesis and its interactions with biological systems, highlighting its significance in research and development (Labanauskas et al., 2001).
Mechanism of Action
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAFWCLLGUXBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=S)NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970781 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5544-70-7 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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